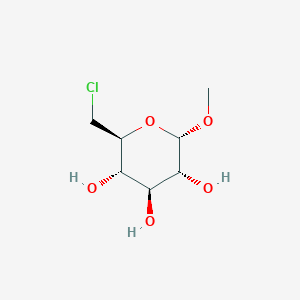

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside

Vue d'ensemble

Description

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside is a chemical compound with the molecular formula C7H13ClO5 and a molecular weight of 212.63 g/mol It is a derivative of glucose, where the hydroxyl group at the sixth position is replaced by a chlorine atom, and the anomeric hydroxyl group is methylated

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside can be synthesized through several chemical reactions. One common method involves the reaction of 6-chloro-6-deoxy-D-glucose with methanol under basic conditions . The reaction typically proceeds as follows:

Starting Material: 6-chloro-6-deoxy-D-glucose.

Reagent: Methanol.

Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

Product: this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield 6-chloro-6-deoxy-D-glucose and methanol.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium hydroxide, ammonia, or thiols in aqueous or organic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic conditions using hydrochloric acid or enzymatic hydrolysis using specific glycosidases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups yields 6-hydroxy-6-deoxy-D-glucopyranoside, while oxidation forms 6-chloro-6-deoxy-D-glucuronic acid.

Applications De Recherche Scientifique

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of carbohydrate-based compounds, including antidiabetic drugs.

Biology: The compound is used in studies involving carbohydrate metabolism and enzyme-substrate interactions.

Medicine: Research on its potential therapeutic applications, particularly in the development of drugs targeting glucose metabolism.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mécanisme D'action

The mechanism of action of methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. Its effects are mediated through the modification of enzyme activity, altering the metabolic pathways and influencing cellular processes.

Comparaison Avec Des Composés Similaires

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside can be compared with other similar compounds, such as:

Methyl alpha-D-glucopyranoside: Lacks the chlorine substitution at the sixth position.

6-Chloro-6-deoxy-D-glucose: Not methylated at the anomeric hydroxyl group.

Methyl 6-deoxy-alpha-D-glucopyranoside: Lacks the chlorine atom at the sixth position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Activité Biologique

Methyl 6-chloro-6-deoxy-α-D-glucopyranoside is a modified sugar compound that has garnered attention for its potential biological activities, particularly in glucose metabolism and insulin signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and potential applications in therapeutic contexts.

Chemical Structure and Properties

Methyl 6-chloro-6-deoxy-α-D-glucopyranoside features a chlorine atom at the 6-position of the glucose ring, which replaces the hydroxyl group typically found in glucose. Its molecular formula is , and it exists as a white crystalline solid with a molecular weight of approximately 198.602 g/mol. This structural modification is crucial for its biological activity and interaction with various biomolecules.

Mechanisms of Biological Activity

The biological activity of methyl 6-chloro-6-deoxy-α-D-glucopyranoside primarily involves its interaction with insulin receptors and modulation of glucose metabolism:

- Insulin Receptor Activation : Studies indicate that this compound can activate insulin receptor signaling pathways, enhancing glucose uptake in adipocytes (fat cells) without stimulating insulin-like growth factor receptors. This selective activation may reduce the risk of cancer cell proliferation associated with traditional insulin therapies .

- Glucose Metabolism : In diabetic models, methyl 6-chloro-6-deoxy-α-D-glucopyranoside has demonstrated efficacy in lowering blood glucose levels. It appears to mimic insulin's action by promoting glucose uptake in tissues, which is vital for managing Type 1 and Type 2 diabetes .

In Vitro Studies

- Cell Line Studies : In experiments involving RKO cells (a colorectal cancer cell line), methyl 6-chloro-6-deoxy-α-D-glucopyranoside induced apoptosis through the activation of pro-apoptotic factors such as p53, Bax, and caspase 3. This suggests potential applications in cancer therapy alongside its metabolic effects.

- Binding Affinity : Interaction studies have shown that this compound has a higher binding affinity to insulin receptors compared to known compounds like α-PGG (galloyl-alpha-D-glucopyranose). This property enhances its potential as an insulin-mimetic agent .

In Vivo Studies

- Animal Models : In high-fat diet-induced Type 2 diabetes (T2D) mouse models, administration of methyl 6-chloro-6-deoxy-α-D-glucopyranoside resulted in significant reductions in blood glucose levels. The compound was administered orally at doses of 5 mg/kg every other day, leading to improved glucose tolerance and decreased plasma insulin levels .

- Mechanistic Insights : Further investigations revealed that the compound activated insulin receptor signaling pathways, which were confirmed by blocking studies using specific inhibitors for insulin receptor and PI3K pathways. This highlights the compound's role in modulating critical metabolic processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of methyl 6-chloro-6-deoxy-α-D-glucopyranoside, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 6-chloro-6-deoxy-α-D-glucopyranoside | Alpha anomeric configuration | Different anomeric stability compared to beta form |

| Methyl 6-deoxy-beta-D-glucopyranoside | Lacks chlorine substitution | Does not exhibit the same biological activity |

| Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside | Contains a phenyl group | May have different interaction profiles with receptors |

This table illustrates how methyl 6-chloro-6-deoxy-α-D-glucopyranoside stands out due to its specific chlorine substitution and potent effects on glucose metabolism.

Case Studies

Several case studies have highlighted the therapeutic potential of methyl 6-chloro-6-deoxy-α-D-glucopyranoside:

- Diabetes Management : In a study involving diabetic mice, treatment with this compound led to normalized blood glucose levels comparable to those achieved with traditional insulin therapy but without the associated risks of cancer cell proliferation .

- Cancer Research : The apoptosis-inducing properties observed in RKO cells suggest that this compound may also be explored as an adjunctive treatment in cancer therapies, particularly for cancers sensitive to metabolic modulation.

Propriétés

IUPAC Name |

2-(chloromethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZECRHYTLKLTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CCl)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961689 | |

| Record name | Methyl 6-chloro-6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4990-84-5, 4144-87-0 | |

| Record name | NSC179645 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170171 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-chloro-6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.